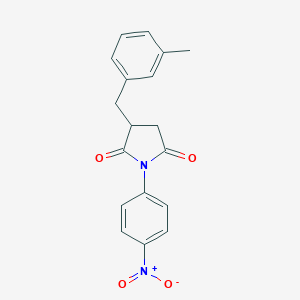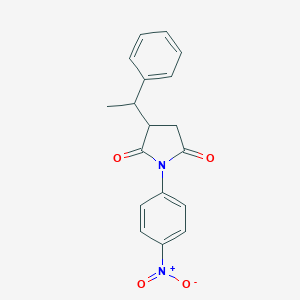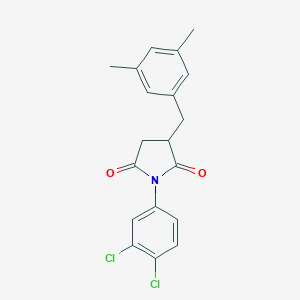![molecular formula C29H27NO5S3 B407087 3',5-DIETHYL 6'-BENZOYL-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',5-DICARBOXYLATE](/img/structure/B407087.png)
3',5-DIETHYL 6'-BENZOYL-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',5-DICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a spiro linkage involving a dithiole and thiopyrano moiety. The presence of multiple functional groups, including ester, carbonyl, and sulfur-containing groups, makes this compound highly versatile in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Spiro Linkage Formation: The spiro linkage is introduced by reacting the quinoline derivative with a dithiole compound under controlled conditions. This step often requires the use of a strong base such as sodium hydride to facilitate the formation of the spiro linkage.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid to yield the diethyl ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, and distillation to ensure high purity.
化学反応の分析
Types of Reactions
Diethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, pyridine as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
科学的研究の応用
Diethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.
作用機序
The mechanism of action of Diethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins through its functional groups, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and oxidative stress, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Diethyl 4-(phenyl-substituted)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates: These compounds share a similar ester and phenyl structure but differ in the core heterocyclic system.
5,6-Dimethyl-5,6-dihydro-[1,4]diselenino[2,3-d][1,3]dithiole-2-thione: Similar in having a dithiole moiety but with different heteroatoms and structural arrangement.
特性
分子式 |
C29H27NO5S3 |
|---|---|
分子量 |
565.7g/mol |
IUPAC名 |
diethyl 6'-benzoyl-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate |
InChI |
InChI=1S/C29H27NO5S3/c1-5-34-26(32)21-16-29(36-17-22(38-29)27(33)35-6-2)23-19-14-10-11-15-20(19)30(28(3,4)24(23)37-21)25(31)18-12-8-7-9-13-18/h7-17H,5-6H2,1-4H3 |
InChIキー |
WYBCBBMNOAOTLX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=CC=CC=C43)C(=O)C5=CC=CC=C5)(C)C)SC=C(S2)C(=O)OCC |
正規SMILES |
CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=CC=CC=C43)C(=O)C5=CC=CC=C5)(C)C)SC=C(S2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetyl]amino}benzoate](/img/structure/B407004.png)
![N-[4-(cyanomethyl)phenyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B407006.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B407009.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-phenylethyl)propanamide](/img/structure/B407010.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)propanamide](/img/structure/B407011.png)
![N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B407012.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B407013.png)

![2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B407021.png)





